3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound that features a quinazolinone core, a pyridazine ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Pyridazine Ring: This step may involve the reaction of a suitable precursor with hydrazine derivatives.
Attachment of the Pyrrolidine Moiety: This can be done via nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the intermediate products to form the desired compound, possibly using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Purification: Employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group in the quinazolinone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Enzyme Inhibition: Possible inhibitors of specific enzymes due to the quinazolinone core.
Receptor Binding: Potential ligands for various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide often involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures.
Pyridazine Derivatives: Compounds featuring the pyridazine ring.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine moiety.
Uniqueness
The unique combination of the quinazolinone, pyridazine, and pyrrolidine structures in 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c32-24(13-16-31-17-26-22-6-2-1-5-20(22)25(31)33)27-19-9-7-18(8-10-19)21-11-12-23(29-28-21)30-14-3-4-15-30/h1-2,5-12,17H,3-4,13-16H2,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHFIKLAORETIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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